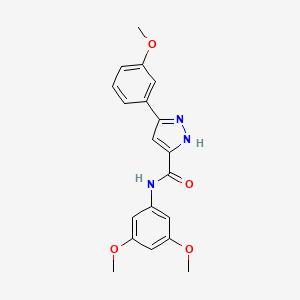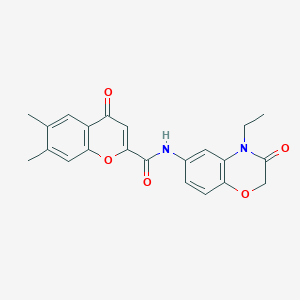![molecular formula C19H21N3O2S B14978873 2-(4-ethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14978873.png)
2-(4-ethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a combination of phenoxy, thiophene, and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling.
Preparation of 4-ethylphenol: This can be synthesized through the alkylation of phenol with ethyl bromide in the presence of a base.
Synthesis of thiophene derivatives: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Formation of pyrazole derivatives: Pyrazoles can be synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling reactions: The final step involves coupling the synthesized intermediates using reagents such as coupling agents (e.g., EDCI, DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities if present.
Substitution: Electrophilic aromatic substitution can occur on the phenoxy and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., bromine, chlorine), nitrating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several applications in scientific research:
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure.
Wirkmechanismus
The mechanism of action of 2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which have applications in anti-inflammatory and anesthetic drugs.
Pyrazole derivatives: Such as celecoxib, which is used as an anti-inflammatory drug.
Uniqueness
The uniqueness of 2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE lies in its combined structure, which integrates the properties of phenoxy, thiophene, and pyrazole moieties, potentially offering a broader range of biological activities and applications compared to simpler analogs .
Eigenschaften
Molekularformel |
C19H21N3O2S |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
2-(4-ethylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C19H21N3O2S/c1-3-15-6-8-16(9-7-15)24-14(2)19(23)21-18-10-11-20-22(18)13-17-5-4-12-25-17/h4-12,14H,3,13H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
KSGNKGZENJEGQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetylphenyl)-2-[(2-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14978790.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B14978793.png)
![4-Bromophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14978802.png)
![4-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14978808.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B14978814.png)
![4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B14978828.png)
![[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14978840.png)
![5-bromo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B14978845.png)
![Rel-(4AR,7AS)-4-(1,3-benzodioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B14978857.png)
![N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B14978864.png)
![2-[3-(Dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14978869.png)


![1-(Azepan-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone](/img/structure/B14978884.png)
